1-Allyl-5-bromo-1H-indole-2,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-prop-2-enylindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-2-5-13-9-4-3-7(12)6-8(9)10(14)11(13)15/h2-4,6H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBZPJNMBNGTFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)Br)C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Allyl 5 Bromo 1h Indole 2,3 Dione
Precursor Synthesis and Halogenation Approaches
This section details the synthetic pathway that begins with the N-allylation of isatin (B1672199), followed by bromination of the resulting N-allylindole-2,3-dione.
Bromination of N-Allylindole-2,3-dione via Electrophilic Aromatic Substitution
The introduction of a bromine atom onto the N-allylated isatin ring is accomplished through electrophilic aromatic substitution. The electron-donating nature of the nitrogen atom directs the incoming electrophile, but the reaction conditions must be carefully controlled to achieve the desired regioselectivity.
Achieving regioselectivity in the bromination of N-allylisatin is a critical aspect of the synthesis. google.com Without careful control, a mixture of products can be formed. core.ac.uk The reaction often favors para-bromination due to steric hindrance at the ortho positions. nih.govmdpi.com The use of certain catalysts, such as iron(III) triflate, has been shown to favor the formation of the ortho-brominated isomer. nih.gov The choice of solvent and temperature also plays a crucial role in directing the regioselectivity of the bromination reaction. wur.nlacs.org Theoretical studies, such as those using Density Functional Theory (DFT), can help elucidate the reaction mechanisms and predict the most likely substitution patterns. mdpi.cominternationaljournalssrg.org
Various brominating agents can be employed for the electrophilic bromination of the N-allylisatin ring. Molecular bromine (Br₂) is a common choice, though its high reactivity can sometimes lead to over-bromination or the formation of byproducts. researchgate.netjddtonline.info N-bromosuccinimide (NBS) is a milder and more selective brominating agent often used to avoid these issues. mdpi.com The reaction with NBS can be carried out in solvents like dimethylformamide (DMF). Other brominating reagents that have been utilized in similar aromatic substitutions include tetraalkylammonium tribromides and 1,3-dibromo-5,5-dimethylhydantoin. mdpi.commdpi.com The choice of the brominating agent directly impacts the reaction's selectivity and yield. mdpi.com
N-Allylation of 5-Bromoindole-2,3-dione
An alternative and often preferred synthetic route involves the initial bromination of isatin to form 5-bromoindole-2,3-dione, followed by the introduction of the allyl group at the nitrogen atom.
Alkylation Protocols Utilizing Allyl Bromide
The N-allylation of 5-bromoindole-2,3-dione is typically achieved by reacting it with allyl bromide. researchgate.netnih.gov This reaction is a standard nucleophilic substitution where the nitrogen atom of the isatin ring acts as the nucleophile, displacing the bromide ion from the allyl group. The reaction is generally carried out in the presence of a base to deprotonate the nitrogen atom, thereby increasing its nucleophilicity. researchgate.netnih.gov
Influence of Base Selection (e.g., Sodium Hydride, Potassium Carbonate) and Solvent Systems
The selection of the base and solvent system is critical for the successful N-allylation of 5-bromoindole-2,3-dione. researchgate.netmdpi.com Strong bases like sodium hydride (NaH) are effective in deprotonating the isatin nitrogen, but their handling requires anhydrous conditions. researchgate.net A commonly used and milder base is potassium carbonate (K₂CO₃), which is often employed in polar aprotic solvents like dimethylformamide (DMF). mdpi.com Other bases such as triethylamine (B128534) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have also been used in similar indole (B1671886) alkylations. rsc.org
The solvent system plays a significant role in the reaction rate and yield. Polar aprotic solvents like DMF and acetonitrile (B52724) are frequently used as they can dissolve the reactants and facilitate the nucleophilic substitution. researchgate.netijstr.org Phase transfer catalysts, such as tetra-n-butylammonium bromide (TBAB), can also be employed to enhance the reaction rate, particularly when dealing with reactants that have limited solubility in the chosen solvent system. researchgate.netbeilstein-journals.org
Table 1: Summary of Synthetic Conditions for N-Allylation of 5-Bromoindole-2,3-dione
| Base | Solvent | Catalyst | Temperature | Yield | Reference |
| Potassium Carbonate | Dimethylformamide (DMF) | None | Room Temperature | Not specified | mdpi.com |
| Not specified | Dimethylformamide (DMF) | Tetra-n-butylammonium bromide (TBAB) | Not specified | Good | researchgate.net |
| Sodium Hydroxide (aq) | Acetone | None | Room Temperature | 89% (for a similar substrate) | nih.gov |
| Potassium Carbonate | Acetonitrile | Alumina/KF | Not specified | Not specified | ijstr.org |
Directed Ortho-Metalation in Isatin Synthesis
Directed ortho-metalation (DoM) offers a regioselective pathway for the synthesis of substituted isatins. scielo.brresearchgate.net This method typically involves the use of an aniline (B41778) derivative protected with a directed metalation group (DMG), such as N-pivaloyl or N-(t-butoxycarbonyl). scielo.brthieme-connect.comwright.edu The DMG facilitates the deprotonation of the ortho-position by a strong base, like n-butyllithium or t-butyllithium, creating a dianion. wright.edu
This lithiated intermediate is then treated with an electrophile, commonly diethyl oxalate. scielo.brthieme-connect.com The subsequent workup, involving deprotection of the amine and cyclization of the resulting α-ketoester intermediate, yields the isatin. thieme-connect.comwright.edu A significant advantage of this method is its predictable regiochemical control, allowing for the synthesis of specific isomers, such as 4-substituted isatins from meta-substituted anilines, which are often difficult to obtain through classical methods like the Sandmeyer synthesis. scielo.brwright.edu
Table 2: General Scheme for Isatin Synthesis via Directed Ortho-Metalation
| Step | Description | Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Protection of Aniline | Pivaloyl chloride or (Boc)₂O | N-pivaloyl or N-Boc aniline | scielo.brthieme-connect.com |
| 2 | Directed Ortho-Metalation | n-BuLi or t-BuLi | Ortho-lithiated dianion | wright.edu |
| 3 | Reaction with Electrophile | Diethyl oxalate | α-ketoester | scielo.brthieme-connect.com |
| 4 | Deprotection and Cyclization | Acid (e.g., HCl) | Isatin derivative | wright.edu |
Considerations for Continuous Flow Reactor Applications
Continuous flow chemistry presents several advantages for the synthesis of isatin derivatives and related compounds, including improved safety, reproducibility, and scalability. osti.gov Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities compared to traditional batch processing. osti.govbeilstein-journals.org
For isatin chemistry, flow reactors can be particularly useful for handling reactions that are highly exothermic or involve unstable intermediates. beilstein-journals.org Research has demonstrated the use of continuous flow for aldol (B89426) reactions of isatin derivatives with acetone, providing a safer route for accelerating the reaction at higher temperatures without negatively impacting enantioselectivity. researchgate.netresearchgate.net Furthermore, the synthesis of N,N'-dialkyl-6,6'-dibromoisoindigo, a molecule derived from 6-bromoisatin, has been explored using continuous-flow chemistry. uhasselt.be This approach helps overcome the low solubility of intermediates and allows for the efficient dialkylation of the isoindigo core in a packed-bed reactor. uhasselt.be The ability to perform sequential reactions in a single flow by adding reagents at different points enhances the efficiency of multi-step syntheses. beilstein-journals.org
Reactivity and Chemical Transformations of 1 Allyl 5 Bromo 1h Indole 2,3 Dione
Transformations Involving the Halogen Moiety
The bromine atom at the C5 position of the indole (B1671886) ring is a key site for transformations, primarily through substitution reactions that enable the formation of new carbon-carbon or carbon-heteroatom bonds.
Nucleophilic Substitution Reactions of the Bromine Atom
While direct nucleophilic aromatic substitution on the electron-rich aromatic ring is challenging, the bromine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions proceed via an oxidative addition/reductive elimination cycle and are fundamental for elaborating the molecular framework.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base. This is a powerful method for synthesizing biaryl compounds.
Heck-Mizoroki Reaction: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene, forming a new, substituted alkene. imist.ma The reaction typically yields the trans isomer with high selectivity. organic-chemistry.org This method is highly effective for the vinylation or arylation of olefins. researchgate.net
These coupling reactions significantly enhance the molecular complexity, allowing the introduction of various aryl, vinyl, or alkyl groups at the C5 position. The choice of catalyst, ligands, and reaction conditions can be tailored to achieve high yields and selectivity.
| Reaction Type | Coupling Partner | Typical Catalyst | Typical Base | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂ | Na₂CO₃, K₂CO₃, or K₃PO₄ | 5-Aryl-1-allyl-1H-indole-2,3-dione |
| Heck-Mizoroki Reaction | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ with PPh₃ | Et₃N, NaOAc | 5-Vinyl-1-allyl-1H-indole-2,3-dione |
Reactions of the Indole-2,3-dione Core
The isatin (B1672199) core contains two carbonyl groups at the C2 and C3 positions, which are key sites for oxidation, reduction, and condensation reactions. The C3-carbonyl group, being adjacent to the aromatic ring and an imide-like nitrogen, exhibits ketone-like reactivity and is particularly susceptible to nucleophilic attack.
Oxidation and Reduction Pathways of the Dione (B5365651) Moiety
The dione moiety can be selectively reduced or the entire ring system can be oxidatively cleaved, leading to functionally distinct products.
Reduction: The carbonyl groups of the isatin core can be reduced to alcohols. Selective reduction of the C3-ketone is common. Reagents like sodium borohydride (B1222165) (NaBH₄) are capable of reducing ketones to secondary alcohols. d-nb.info Given that NaBH₄ typically does not reduce amides under standard conditions, it is expected to selectively reduce the C3-carbonyl to a hydroxyl group, yielding 1-allyl-5-bromo-3-hydroxyindolin-2-one. More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce both the ketone and the C2-amide carbonyl.
Oxidation: Treatment of isatin derivatives with oxidizing agents like chromic acid or hydrogen peroxide (H₂O₂) in the presence of an appropriate catalyst can lead to the oxidative cleavage of the C2-C3 bond. organic-chemistry.org This reaction results in the formation of an isatoic anhydride (B1165640) derivative, in this case, 6-bromo-N-allylisatoic anhydride.
| Reaction Type | Reagent | Major Product |
|---|---|---|
| Selective Reduction | Sodium Borohydride (NaBH₄) | 1-Allyl-5-bromo-3-hydroxyindolin-2-one |
| Oxidative Cleavage | Hydrogen Peroxide (H₂O₂) / Chromic Acid | 6-Bromo-N-allylisatoic anhydride |
Condensation Reactions of the Dione
The C3-carbonyl group readily undergoes condensation reactions with various nucleophiles, particularly those containing primary amino groups, to form imines (Schiff bases) or related derivatives. This reactivity is a cornerstone of isatin chemistry, providing access to a wide range of fused heterocyclic systems and decorated scaffolds.
A common example is the reaction with thiosemicarbazide (B42300). The nucleophilic nitrogen of thiosemicarbazide attacks the electrophilic C3-carbonyl carbon, followed by dehydration, to yield the corresponding 3-thiosemicarbazone derivative. researchgate.net These products are often investigated for their biological activities. Similarly, condensation with other amines or compounds with active methylene (B1212753) groups can lead to diverse molecular architectures.
Reactions of the Allyl Substituent
The allyl group attached to the nitrogen atom provides a unique site for reactivity, distinct from the indole core. Its carbon-carbon double bond is susceptible to addition reactions, most notably cycloadditions.
Cycloaddition Reactions
The double bond of the N-allyl group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. imist.maresearchgate.netresearchgate.net This type of reaction is a powerful tool for constructing five-membered heterocyclic rings in a highly stereoselective and regioselective manner. wikipedia.org
In this reaction, a 1,3-dipole, such as a nitrone or a nitrile oxide, reacts with the allyl alkene (the dipolarophile) in a concerted [3+2] cycloaddition process. chesci.com This leads to the formation of novel, complex heterocyclic systems fused or linked to the indole core. For instance, reaction with a nitrile oxide generates an isoxazoline (B3343090) ring attached to the indole nitrogen via a methylene bridge. chem-station.com This specific transformation has been demonstrated on N-alkylated 5-bromoisatin (B120047), highlighting the utility of the allyl group as a handle for constructing elaborate heterocyclic frameworks. imist.maresearchgate.netresearchgate.net
| 1,3-Dipole | Generated Heterocycle | General Product Structure |
|---|---|---|
| Nitrone (R-CH=N⁺(R')-O⁻) | Isoxazolidine (B1194047) | Spiro- or fused isoxazolidine-indole system |
| Nitrile Oxide (R-C≡N⁺-O⁻) | Isoxazoline | Indole-N-CH₂-(isoxazoline ring) |
Coupling Reactions for Complex Molecular Architectures
The bromine atom at the C5 position of 1-Allyl-5-bromo-1H-indole-2,3-dione serves as a crucial handle for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for elaborating the molecular framework by forming new carbon-carbon and carbon-heteroatom bonds.
Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-based systems for C-C bond formation. researchgate.netsquarespace.com The C5-bromo substituent of the title compound makes it an ideal substrate for such transformations. Nickel catalysts, often in a low oxidation state (Ni(0)), can activate the C-Br bond through oxidative addition, initiating a catalytic cycle that can couple the indole core with a variety of partners. squarespace.comyoutube.com
For example, in reactions analogous to Suzuki or Negishi couplings, the 5-bromo-isatin moiety can be coupled with organoboron or organozinc reagents, respectively, to introduce new aryl or alkyl groups at this position. youtube.combeilstein-journals.org The unique properties of nickel catalysts also allow for coupling with substrates that are challenging for palladium, and they can operate via mechanisms involving single-electron transfer and radical intermediates. researchgate.netnih.gov This reactivity enables the construction of complex biaryl systems and other extended conjugated structures.
While not yet specifically documented for this compound, redox-relay strategies represent a potential pathway for functionalizing the N-allyl group. This approach typically involves a transition metal catalyst that facilitates the isomerization of the allyl group into a more reactive enamine or vinyl-type intermediate. The catalyst achieves this by shuttling electrons and protons in a relay fashion.
Such an isomerization would relocate the double bond from the terminal (γ,β) position to the (β,α) position relative to the nitrogen atom, forming a reactive N-vinyl-5-bromo-1H-indole-2,3-dione intermediate. This species could then serve as a dienophile in Diels-Alder reactions or as a substrate in other pericyclic reactions, significantly expanding the synthetic possibilities for creating complex, fused-ring architectures.
Asymmetric Allylic Amination as a Derivatization Strategy
The N-allyl group of this compound can potentially be leveraged as an electrophilic partner in transition metal-catalyzed asymmetric allylic amination (AAA) reactions, such as the Tsuji-Trost reaction. This serves as a powerful strategy for derivatization, introducing a new chiral amine-containing substituent.
In this scenario, a palladium(0) catalyst would coordinate to the double bond of the N-allyl group, leading to the formation of a π-allyl palladium intermediate and the departure of the isatin moiety as a leaving group. This electrophilic π-allyl complex can then be attacked by a variety of nitrogen nucleophiles. By using chiral ligands on the palladium catalyst, the nucleophilic attack can be directed to one of the two termini of the allyl fragment, creating a new stereocenter with high enantioselectivity. rsc.org Although the direct synthesis of N-allylic indoles via amination of the indole nitrogen is more common, rsc.orgnih.govnih.govnih.gov the functionalization of a pre-installed N-allyl group represents a viable, albeit less explored, route for derivatization.
Ring-Closing Metathesis Strategies (Implied from allyl group reactivity)
The presence of the N-allyl group strongly implies the potential for employing Ring-Closing Metathesis (RCM) as a strategy for constructing novel, larger ring systems fused to the indole core. nih.govresearchgate.net RCM is a powerful reaction that utilizes ruthenium or molybdenum catalysts to form new carbon-carbon double bonds through the intramolecular reaction of two existing alkene moieties. nih.gov
To apply this strategy to this compound, a second alkenyl chain would first need to be introduced into the molecule. This could be readily achieved via a transition metal-catalyzed cross-coupling reaction at the C5-bromo position. For example, a Stille or Suzuki coupling could install a vinyl or another allyl group at C5. The resulting diene could then be subjected to RCM conditions. The reaction would close a new macrocyclic ring between the N-allyl group and the newly introduced C5-alkenyl chain, yielding a complex polycyclic architecture containing a newly formed double bond. organic-chemistry.org This strategy offers a convergent and efficient pathway to constrained, conformationally defined structures that would be difficult to access through other synthetic methods. nih.gov
General Derivatization Strategies for Functionalization
The molecular architecture of this compound offers multiple reactive sites that can be selectively targeted for chemical modification. This versatility makes it a valuable scaffold in synthetic organic chemistry for the construction of more complex heterocyclic systems. The primary sites for functionalization include the N1-allyl substituent, the C5-bromo group on the aromatic ring, and the electrophilic C3-carbonyl of the isatin core. Strategic manipulation of these sites allows for a diverse range of chemical transformations.
Functionalization via the N1-Allyl Group
The terminal double bond of the N-allyl group serves as a key functional handle, primarily for cycloaddition reactions. The Huisgen 1,3-dipolar cycloaddition, a reaction between a 1,3-dipole and a dipolarophile (in this case, the allyl group), is a powerful method for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This strategy has been successfully applied to this compound to synthesize novel, complex heterocyclic systems. researchgate.netresearchgate.net
In a notable application, the N-allyl group acts as the dipolarophile in reactions with various 1,3-dipoles, such as nitrones. This reaction proceeds regio- and stereoselectively on the double bond of the N-allyl substituent to yield substituted isoxazolidine rings fused to the isatin framework. researchgate.netresearchgate.netresearchgate.net The reaction involves the concerted [3+2] cycloaddition of the nitrone across the allyl double bond. researchgate.net
| 1,3-Dipole Used | Resulting Heterocyclic Product | Reaction Conditions |
|---|---|---|
| C-phenyl-N-phenylnitrone | 5-bromo-1-((2,5-diphenylisoxazolidin-3-yl)methyl)-1H-indole-2,3-dione | Toluene, reflux |
| Nitrilimine (from hydrazonoyl chloride) | Pyrazoline-fused derivative | Base-mediated in situ generation |
Functionalization via the C5-Bromo Substituent
The bromine atom at the C5 position of the indole ring is a versatile site for modification, particularly through transition metal-catalyzed cross-coupling reactions. researchgate.net Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Heck coupling are cornerstone methods for forming new carbon-carbon bonds at this position. wikipedia.orgorganic-chemistry.org
The Suzuki reaction facilitates the coupling of the aryl bromide with an organoboron species, typically an aryl or vinyl boronic acid, to form biaryl or styrenyl derivatives. wikipedia.orgyoutube.comorganic-chemistry.org This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. youtube.com Similarly, the Heck reaction allows for the coupling of the aryl bromide with an alkene, providing a direct route to substituted styrenyl-isatin derivatives. organic-chemistry.orgresearchgate.netlibretexts.org While specific examples utilizing this compound are not extensively detailed in the surveyed literature, the application of these reactions to other bromo-substituted N-heterocycles is well-documented and represents a primary strategy for its derivatization. researchgate.netresearchgate.netnih.gov
Functionalization via the C3-Carbonyl Group
The C3-carbonyl group of the isatin core is highly electrophilic and is the most common site for derivatization. It readily undergoes condensation reactions and participates in multicomponent reactions to form a vast array of spirooxindole derivatives. bohrium.comrsc.org Spirooxindoles, where the C3 carbon of the isatin is part of two rings, are a prominent class of compounds in medicinal chemistry. rsc.orgnih.gov
Multicomponent reactions (MCRs) are a particularly efficient strategy, allowing for the construction of complex spiro-heterocycles in a single step from three or more reactants. beilstein-journals.org Isatin and its derivatives are excellent substrates for these reactions. For instance, the three-component reaction of an isatin derivative, an arylamine, and a cyclic 1,3-dione can yield novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org Another common approach involves the reaction of isatins with compounds containing active methylene groups (e.g., malononitrile (B47326), ethyl cyanoacetate) and β-diketones or β-ketoesters to afford spiro[indoline-3,4′-pyran] structures. nih.gov These reactions showcase the utility of the C3-carbonyl as a linchpin for building molecular complexity. bohrium.combeilstein-journals.org
| Reactants | Resulting Spiro-Heterocycle Core | Reaction Type | Reference |
|---|---|---|---|
| Isatin, Arylamine, Cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindole] | Three-component reaction | beilstein-journals.org |
| Isatin, Malononitrile, β-Ketoester | Spiro[indoline-3,4'-pyran] | Multicomponent reaction | nih.gov |
| Isatin, α-Amino acid, Maleimide | Spiro[pyrrolidinyl-oxindole] | 1,3-Dipolar cycloaddition (via azomethine ylide) | nih.gov |
| Isatin, Hydrazonoyl chloride | Spiro[pyrazoline-oxindole] | Nitrilimine cycloaddition | nih.gov |
Mechanistic Investigations of Chemical Reactions
Elucidation of Electrophilic Aromatic Substitution Mechanisms on the Indole (B1671886) Ring
The isatin (B1672199) scaffold undergoes electrophilic aromatic substitution primarily at the C5 and C7 positions of the benzene (B151609) ring. researchgate.netresearchgate.netnih.gov The presence of the electron-withdrawing γ-lactam and ketone moieties deactivates the aromatic ring towards electrophilic attack compared to a simple indole.
In the case of 1-Allyl-5-bromo-1H-indole-2,3-dione, the 5-position is already occupied by a bromine atom. Bromine is a deactivating but ortho-, para-directing group. However, the powerful deactivating effect of the fused dione (B5365651) ring system is the dominant factor. Electrophilic substitution on 5-bromoisatin (B120047) itself is challenging. When substitution does occur, it is directed to the C7 position. For example, nitration of isatin with a sulfonitric mixture typically yields 5-nitroisatin, but forcing conditions can lead to substitution at other positions. scielo.br For 5-bromoisatin, any further electrophilic attack would be predicted to occur at the C7 position, influenced by the ortho-directing bromine atom and the meta-directing effect of the carbonyl groups relative to the C6 and C4 positions.
Plausible Mechanism for Electrophilic Substitution (e.g., Nitration) at C7:
Generation of Electrophile: The nitronium ion (NO₂⁺) is formed from nitric acid and sulfuric acid.
Electrophilic Attack: The π-electrons of the benzene ring attack the nitronium ion. Attack at C7 is favored due to the ortho-directing effect of the bromine at C5 and avoidance of the positions most deactivated by the carbonyl groups.
Formation of Sigma Complex (Arenium Ion): A resonance-stabilized carbocation intermediate is formed. The positive charge is delocalized across the ring but avoids the carbon bearing the electron-withdrawing carbonyl group.
Deprotonation: A weak base (like HSO₄⁻) removes the proton from the C7 position, restoring aromaticity and yielding the 7-nitro-5-bromo-1-allyl-1H-indole-2,3-dione product.
Understanding N-Alkylation Mechanisms of Isatins
The synthesis of the title compound, this compound, involves the N-alkylation of 5-bromoisatin. The nitrogen atom in the isatin core is nucleophilic and can readily react with alkylating agents. researchgate.netnih.gov This reaction is a standard method for preparing N-substituted isatins. scielo.br
The mechanism is typically a bimolecular nucleophilic substitution (S_N2) reaction. It is often carried out in the presence of a base to deprotonate the isatin nitrogen, thereby increasing its nucleophilicity.
Mechanism of N-Alkylation:
Deprotonation: A base (e.g., K₂CO₃, NaH) removes the acidic proton from the nitrogen of 5-bromoisatin, forming a resonance-stabilized isatinate anion.
Nucleophilic Attack: The highly nucleophilic isatinate anion attacks the electrophilic carbon of an allyl halide (e.g., allyl bromide), which is an excellent substrate for S_N2 reactions.
Transition State: A trigonal bipyramidal transition state is formed where the N-C bond is forming and the C-Br bond is breaking simultaneously.
Product Formation: The halide ion is displaced, resulting in the formation of this compound.
O-alkylation can sometimes occur as a competing side reaction, particularly when using different alkylating agents or reaction conditions. scielo.br
Table 1: Common Reagents for N-Alkylation of Isatins
| Alkylating Agent | Base | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|
| Allyl Bromide | K₂CO₃ | Acetonitrile (B52724) (ACN) | Reflux | wright.edu |
| Allyl Chloride | NaH | Dimethylformamide (DMF) | 0 °C to RT | scielo.br |
| Allyl Sulphate | Sodium Salt of Isatin | DMF | RT | scielo.br |
Pathways and Regiochemical Control in 1,3-Dipolar Cycloaddition Reactions
The C3-carbonyl group of the isatin moiety is a potent dipolarophile, making it an excellent substrate for 1,3-dipolar cycloaddition reactions. wikipedia.org These reactions are powerful tools for constructing complex spirocyclic oxindoles, which are prevalent in natural products and pharmaceuticals. beilstein-journals.org A common strategy involves the in situ generation of an azomethine ylide from the condensation of an α-amino acid (like sarcosine (B1681465) or L-proline) with the isatin. researchgate.netmdpi.comnih.gov This ylide then reacts with a dipolarophile.
Alternatively, and more relevant to the title compound, the isatin itself acts as the dipolarophile. The reaction between an in situ generated 1,3-dipole, such as an azomethine ylide, and the C=O bond of this compound leads to the formation of a five-membered heterocyclic ring spiro-fused at the C3 position. rhhz.net
Mechanism of [3+2] Cycloaddition:
Generation of the 1,3-Dipole: An azomethine ylide is generated, for example, by the thermal decarboxylation of the condensation product of an isatin and an α-amino acid. acs.org
Cycloaddition: The 1,3-dipole reacts with the C3-carbonyl group of this compound. This is a concerted, pericyclic reaction where the Highest Occupied Molecular Orbital (HOMO) of the dipole interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (the isatin). wikipedia.org
Regiochemical and Stereochemical Outcome: The reaction proceeds with high regioselectivity, forming the spiro-oxindole structure. nih.govacs.org The stereochemistry of the final product is determined by the geometry of the dipole and the face of the approach to the isatin carbonyl group. The reaction is often highly diastereoselective. researchgate.netrhhz.net The specific regiochemistry is controlled by the electronic and steric properties of both the dipole and the dipolarophile. acs.orgyoutube.com
These reactions are synthetically valuable for creating complex scaffolds with multiple stereocenters in a single, atom-economical step. mdpi.comnih.gov
Mechanistic Aspects of Metal-Catalyzed Coupling Reactions Involving Allyl Alcohols
The bromine atom at the C5 position of this compound makes it an ideal substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Stille couplings. nih.gov These reactions are fundamental for C-C bond formation. The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle. researchgate.netchemistryjournals.netwiley-vch.de
While the prompt specifies allyl alcohols, the more common coupling partner for an aryl bromide like 5-bromoisatin would be an alkene (in a Heck reaction) or an organoboron compound (in a Suzuki reaction). For instance, a Heck reaction couples the 5-bromo-isatin derivative with an alkene.
General Mechanism for a Mizoroki-Heck Reaction:
Oxidative Addition: A low-valent palladium(0) catalyst oxidatively adds to the C-Br bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step. researchgate.netorganic-chemistry.org
Olefin Coordination and Insertion: The alkene (the coupling partner) coordinates to the Pd(II) complex. This is followed by migratory insertion of the alkene into the Pd-aryl bond, forming a new C-C bond and a σ-alkyl-Pd complex.
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium is eliminated, regenerating the double bond in the product and forming a hydrido-palladium complex.
Reductive Elimination: The hydrido-palladium complex undergoes reductive elimination in the presence of a base (e.g., Et₃N) to regenerate the Pd(0) catalyst and form H-Base⁺X⁻, completing the catalytic cycle. organic-chemistry.org
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Isatins
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Result | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | 5-Phenylisatin derivative | nih.gov |
| Heck Coupling | n-Butyl Acrylate | Pd(OAc)₂ | Et₃N | C5-Vinylated isatin | researchgate.net |
| Heck Coupling | 1-(pyrrolidin-1-yl)prop-2-en-1-one | Pd(OAc)₂ | K₂CO₃ | C5-Coupled product | researchgate.net |
Stereochemical Aspects and Chiral Ligand Design in Asymmetric Transformations
The C3 position of the isatin core is prochiral. Nucleophilic addition to the C3-carbonyl creates a quaternary stereocenter, a valuable feature in medicinal chemistry. Asymmetric catalysis provides a powerful method to control the stereochemical outcome of these additions. nih.gov The title compound, this compound, can be a substrate in such enantioselective transformations.
Asymmetric Allylation: A key example is the asymmetric allylation of the isatin C3-carbonyl. This can be achieved using various catalytic systems, including chiral Lewis acids or organocatalysts. For instance, the enantioselective allylboration of isatins can be catalyzed by chiral BINOL derivatives. researchgate.netresearchgate.net
Mechanistic Principles of a Chiral BINOL-Catalyzed Allylboration:
Catalyst Formation: The chiral BINOL catalyst reacts with the allylboron reagent (e.g., 2-allyl-1,3,2-dioxaborolane) to form a chiral boronate ester. researchgate.net
Substrate Activation: The isatin coordinates to the chiral Lewis acidic boron center, primarily through the C3-carbonyl oxygen. This coordination activates the carbonyl group for nucleophilic attack and places it in a defined chiral environment.
Stereocontrolled Nucleophilic Addition: The allyl group is transferred from the boron to the si or re face of the C3-carbonyl. The bulky groups and specific geometry of the chiral ligand block one face, forcing the attack to occur from the other, less hindered face. DFT calculations suggest that hydrogen bonding between the catalyst and substrate can create a rigid, stabilized transition state that dictates the high enantioselectivity. researchgate.net
Product Release: After the C-C bond formation, the 3-allyl-3-hydroxy-2-oxindole product is released, regenerating the active catalyst.
The design of the chiral ligand is paramount. Ligands like P,olefin-type amides with C-N axial chirality have also been successfully used in palladium-catalyzed asymmetric allylic amination reactions where isatin acts as the nucleophile. nih.govbeilstein-journals.orgbeilstein-journals.org The steric and electronic properties of the ligand directly influence the enantiomeric excess (ee) of the product. nih.govbeilstein-journals.org
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Applications
DFT calculations are instrumental in exploring the structural and electronic properties of 1-Allyl-5-bromo-1H-indole-2,3-dione. This method is widely used to analyze molecular geometries, energies, and various chemical reactivity descriptors. mdpi.commdpi.com
The thermodynamic stability of this compound can be evaluated through DFT calculations. Key energetic properties such as total energy, enthalpy of formation, and Gibbs free energy are computed to determine the molecule's stability. A lower total energy value typically corresponds to a more stable molecular configuration. These calculations are crucial for comparing the stability of different conformers or isomers and for understanding the energy changes that occur during chemical reactions.
Table 1: Key Energetic Properties Calculated by DFT
| Property | Description | Significance for Molecular Stability |
|---|---|---|
| Total Energy | The sum of the kinetic and potential energies of all particles in the molecule. | A lower value indicates a more stable molecular structure. |
| Enthalpy of Formation (ΔHf) | The change in enthalpy during the formation of one mole of the compound from its constituent elements. | Indicates the energy stored within the chemical bonds of the molecule. |
| Gibbs Free Energy (ΔG) | A thermodynamic potential that measures the maximum reversible work that may be performed by a system. | Predicts the spontaneity of a reaction; a negative value indicates a spontaneous process. |
| Zero-Point Vibrational Energy (ZPVE) | The quantum mechanical energy of the molecule at 0 Kelvin. | A correction factor applied to the total energy to provide a more accurate measure of stability. |
DFT is employed to map the electron density distribution within this compound, which allows for the calculation of atomic charges and the molecular dipole moment. Atomic charge calculations, such as Mulliken or Natural Population Analysis (NPA), reveal the partial charges on each atom, identifying electron-rich and electron-deficient centers. In this molecule, the electronegative oxygen, nitrogen, and bromine atoms are expected to possess partial negative charges, while the carbon and hydrogen atoms will carry partial positive charges.
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. mdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. mdpi.comirjweb.com
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net
Table 2: Global Reactivity Descriptors Derived from FMO Analysis
| Parameter | Formula | Description |
|---|---|---|
| HOMO Energy (E_HOMO) | - | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| LUMO Energy (E_LUMO) | - | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | A measure of chemical reactivity and kinetic stability. mdpi.com |
| Ionization Potential (I) | -E_HOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -E_LUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | (I + A) / 2 | The ability of the molecule to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. irjweb.com |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates high polarizability and reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites for electrophilic and nucleophilic attacks. It maps the electrostatic potential onto the electron density surface of the molecule. Different colors represent varying potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack.
Green: Regions of neutral or zero potential.
For this compound, the MEP surface would likely show significant negative potential (red) around the carbonyl oxygen atoms due to their high electronegativity and lone pairs of electrons. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms. This analysis is invaluable for predicting how the molecule will interact with other reagents and biological targets. researchgate.net
In this compound, key hyperconjugative interactions would include:
Delocalization of lone pair electrons from the nitrogen (n_N) and oxygen (n_O) atoms to the antibonding orbitals (π*) of the adjacent carbonyl and aromatic ring systems.
Interactions between the π orbitals of the aromatic ring and the allyl group with adjacent σ* antibonding orbitals.
This analysis helps to explain the molecule's electronic structure beyond a simple localized Lewis structure, highlighting the importance of electron delocalization in its stability and reactivity. wisc.edu
DFT calculations are a powerful asset for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and products. The calculation of activation energies allows for the prediction of the most favorable reaction pathway.
For this compound, DFT can be used to study various reactions. For instance, in 1,3-dipolar cycloaddition reactions involving the allyl group, DFT can predict the regioselectivity and stereoselectivity by comparing the activation barriers of different possible pathways. researchgate.net Similarly, for electrophilic aromatic substitution on the indole (B1671886) ring, computational studies can clarify how the existing substituents—the deactivating dione (B5365651) moiety and the ortho-, para-directing bromine atom—collectively influence the position of attack for incoming electrophiles. researchgate.net
Conformational Analysis and Molecular Geometry
Computational studies have elucidated the three-dimensional structure of this compound, with a particular focus on the orientation of the N-allyl substituent relative to the planar indole-2,3-dione core.
Dihedral Angle Analysis of the Allyl Group Conformation
A key parameter in defining this spatial arrangement is the dihedral angle between the plane of the allyl group and the plane of the fused indole ring. For this compound, this dihedral angle has been reported to be approximately 89.2°. This near-perpendicular orientation, where the allyl group is arched over the five-membered ring of the indole core, is a significant structural feature.
This conformation is influenced by a combination of steric and electronic factors. The steric hindrance between the allyl group and the carbonyl group at position 2 of the indole ring plays a role in preventing a planar arrangement. Electronically, this conformation may allow for favorable orbital interactions that stabilize the molecule.
Correlation between Conformation and Molecular Reactivity
The specific conformation of the allyl group in this compound has a direct impact on its chemical reactivity. The double bond of the allyl group serves as a dipolarophile in 1,3-dipolar cycloaddition reactions, a common method for synthesizing more complex heterocyclic systems from this scaffold researchgate.netimist.ma.
The near-perpendicular orientation of the allyl group relative to the indole ring system affects the accessibility of this double bond to incoming 1,3-dipoles. This steric accessibility is a crucial factor in determining the feasibility and rate of such cycloaddition reactions. The conformation dictates the direction of approach of the reacting species, thereby influencing the stereochemical outcome of the reaction. While specific kinetic studies correlating the dihedral angle to reaction rates for this exact molecule are not widely reported, the principles of stereoelectronics suggest that this conformational preference is a key factor in its synthetic utility.
Theoretical Studies on Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic data of molecules like this compound.
Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts (GIAO method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shifts. rsc.orgimist.mamdpi.comresearchgate.netdntb.gov.ua This method, typically employed in conjunction with Density Functional Theory (DFT) functionals such as B3LYP, allows for the accurate prediction of both ¹H and ¹³C NMR spectra.
For this compound, the GIAO method can be used to calculate the theoretical chemical shifts for each unique proton and carbon atom in the molecule. The process involves first optimizing the molecular geometry at a chosen level of theory to find the lowest energy conformation. Following this, the NMR shielding tensors are calculated using the GIAO method. The final predicted chemical shifts are obtained by referencing the calculated isotropic shielding values to a standard, typically tetramethylsilane (B1202638) (TMS).
These theoretical predictions are invaluable for several reasons:
Spectrum Assignment: They can aid in the unambiguous assignment of signals in experimentally obtained NMR spectra, which can be complex for molecules with multiple aromatic and aliphatic protons and carbons.
Structural Verification: By comparing the predicted spectrum with the experimental one, the proposed molecular structure can be confirmed.
Conformational Insights: The calculated chemical shifts are sensitive to the molecular geometry. Therefore, a good agreement between theoretical and experimental data provides further evidence for the predicted low-energy conformation of the molecule, including the orientation of the allyl group.
While a specific GIAO-based NMR study for this compound is not extensively documented in the literature, the application of this method to various isatin (B1672199) derivatives and other heterocyclic compounds has demonstrated its high accuracy and predictive power. researchgate.netauremn.org
Below is a hypothetical table illustrating the kind of data that would be generated from a GIAO NMR prediction for the allyl group carbons, based on typical ranges for similar structures.
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| N-C H₂ | 43.5 | 43.2 |
| -C H= | 132.1 | 131.8 |
| =C H₂ | 118.9 | 118.5 |
Such a table would allow for a direct comparison between the computationally predicted values and those obtained through experimental NMR spectroscopy, providing a powerful tool for structural elucidation.
Applications in Advanced Organic Synthesis
1-Allyl-5-bromo-1H-indole-2,3-dione as a Versatile Synthetic Building Block
This compound serves as a powerful synthon, enabling chemists to access a variety of important molecular frameworks through carefully designed reaction cascades.
This compound is an excellent precursor for synthesizing more elaborate heterocyclic structures. The inherent reactivity of the isatin (B1672199) core, combined with the functionality of its substituents, facilitates the assembly of fused ring systems.
One notable application is in the synthesis of tricyclic isatins, specifically pyrrolo[3,2,1-ij]quinoline-1,2-diones. This transformation can be achieved via an intramolecular Heck reaction. In this process, the N-allyl group and a halogen on the aromatic ring (in this case, a bromo- or iodo-analogue) react in the presence of a palladium catalyst to form a new six-membered ring fused to the isatin core. uow.edu.au Research has demonstrated the successful synthesis of 4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione and its 6H-isomer from N-allyl-7-bromoisatin, showcasing a powerful method for constructing quinoline-type structures. uow.edu.au
Furthermore, the C3-carbonyl group of the isatin moiety is a key site for reactions such as 1,3-dipolar cycloadditions. For instance, after N-alkylation to form the allyl derivative, 5-bromoisatin (B120047) can react with 1,3-dipoles to generate novel five-membered heterocyclic rings, such as pyrazolines, attached to the indole (B1671886) core. researchgate.net These reactions highlight the compound's utility in generating diverse heterocyclic systems. researchgate.net
| Starting Material Analogue | Reaction Type | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| N-allyl-7-bromoisatin | Intramolecular Heck Reaction | 4H- and 6H-Pyrrolo[3,2,1-ij]quinoline-1,2-dione | uow.edu.au |
| This compound | 1,3-Dipolar Cycloaddition | Spiro-isoxazolidine and pyrazoline derivatives | researchgate.net |
The construction of spirooxindoles, compounds where the C3 carbon of the oxindole (B195798) ring is a spiro-center for another ring system, is a major area of application for isatin derivatives. uevora.pt this compound is an ideal scaffold for this purpose. The electrophilic C3-carbonyl group readily participates in condensation and cycloaddition reactions.
A common strategy involves the three-component reaction of an isatin derivative, an amino acid, and a dipolarophile. rsc.org This generates an azomethine ylide in situ, which then undergoes a [3+2] cycloaddition to form a spiro-pyrrolidine ring at the C3 position. The presence of the N-allyl and C5-bromo groups on the isatin scaffold allows for the synthesis of highly functionalized spirooxindoles, where these groups can be retained for further diversification or to modulate the biological properties of the final molecule. frontiersin.org For example, libraries of spirooxindole-pyrrolidines have been constructed using various isatins in such multicomponent reactions. nih.gov
| Isatin Reactant | Key Transformation | Spiro-Scaffold Formed | Reference |
|---|---|---|---|
| Isatin derivatives | Three-component [3+2] cycloaddition (with amino acid and dipolarophile) | Spiropyrrolidine-oxindole | uevora.pt |
| 5-Bromoisatin | Three-component reaction (with malononitrile (B47326) and 1,3-diketone) | Spiro[4H-pyran-3,3′-oxindole] | nih.gov |
| Isatin derivatives | Three-component reaction (with amino-ester and alkyne) | Spiro-dihydropyrrole-oxindole | rsc.org |
Polynuclear heteroaromatics, which contain multiple fused aromatic and heterocyclic rings, are important targets in medicinal chemistry. The dual functionality of the N-allyl and C-bromo groups in this compound makes it a prime candidate for constructing these complex systems.
Intramolecular cyclization reactions are a key strategy. As mentioned, the palladium-catalyzed intramolecular Heck reaction can fuse a new ring between the N1 and C7 positions of a related N-allyl-7-bromoisatin to create a pyrrolo[3,2,1-ij]quinoline system. uow.edu.au A similar strategy has been employed to synthesize even more complex structures. For instance, N-arylalkyl-iodoisatins have been used to create benzopyrrolophenanthridine derivatives through intramolecular biaryl coupling, demonstrating the potential to build extensive, rigid, and planar ring systems. uow.edu.au These reactions showcase how the isatin scaffold can be elaborated into larger, polycyclic aromatic structures. uow.edu.au
| Precursor Type | Synthetic Strategy | Resulting Polynuclear System | Reference |
|---|---|---|---|
| N-allyl-7-bromoisatin | Intramolecular Heck Reaction | Pyrrolo[3,2,1-ij]quinoline-1,2-dione | uow.edu.au |
| N-(1-naphthylmethyl)-7-iodoisatin | Intramolecular Biaryl Coupling | Benzopyrrolophenanthridine derivative | uow.edu.au |
| 2-(2-acetylphenyl)-1H-isoindole-1,3(2H)-dione | Intramolecular Cyclization/Elimination | Isoindolo[2,1-a]quinoline-5,11-dione | nih.gov |
Strategies for Rational Design and Synthesis of Derivatives
The rational design of derivatives of this compound leverages the distinct reactivity of its functional groups to achieve specific synthetic goals. nih.govrsc.org
N-1 Position (Allyl Group): The N-allyl group is not merely a protecting group but an active participant in synthesis. It is a key component in intramolecular Heck reactions for forming fused rings. uow.edu.au It can also be modified, for example, through epoxidation to introduce an oxirane ring, which can then be opened by various nucleophiles to attach other molecular fragments. mdpi.com
C-3 Position (Carbonyl Group): This is the most reactive electrophilic site. It is the focal point for nucleophilic additions and condensations that initiate the formation of spirocycles. uevora.ptbohrium.com Reactions like the Knoevenagel condensation, aldol (B89426) reactions, and multicomponent reactions involving this carbonyl are fundamental to building molecular complexity. bohrium.com
C-5 Position (Bromo Group): The bromine atom serves two main purposes. It can be retained in the final product to influence its electronic properties and biological activity. Alternatively, it can serve as a handle for further transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of a wide variety of aryl, alkyl, or alkynyl substituents.
A systematic approach to derivatization involves modifying these three positions to explore the chemical space around the isatin scaffold and optimize properties for specific applications. rsc.org
Development of Focused Compound Libraries for Chemical Space Exploration
The creation of focused compound libraries is a cornerstone of modern drug discovery and chemical biology. This compound and related isatins are excellent scaffolds for diversity-oriented synthesis, which aims to rapidly generate collections of structurally diverse small molecules. bohrium.comegasmoniz.com.pt
Multicomponent reactions (MCRs) are particularly powerful tools for this purpose. uevora.pt By combining an isatin, an amino acid, and a third reactive component in a one-pot reaction, complex spirooxindoles can be assembled efficiently. frontiersin.orgnih.gov This approach allows for the introduction of multiple points of diversity in a single step. For example, by varying the isatin starting material (e.g., different substituents at the N-1 and C-5 positions), the amino acid, and the third reactant (e.g., different dipolarophiles), a large and diverse library of related compounds can be quickly synthesized. nih.govacs.org
The resulting libraries of spirooxindoles and other heterocyclic derivatives can then be screened for biological activity, leading to the identification of new hit compounds for drug development. frontiersin.orgnih.gov The construction of such libraries is crucial for exploring the chemical space around the privileged oxindole scaffold and discovering novel structure-activity relationships. uevora.ptnih.gov
Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-Allyl-5-bromo-1H-indole-2,3-dione, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.
The synthesis of N-alkylated isatin (B1672199) derivatives, including this compound, is confirmed by characteristic signals in both ¹H and ¹³C NMR spectra. researchgate.net The presence of the allyl group and the substitution pattern on the aromatic ring are key identifiers.
In the ¹H NMR spectrum, the introduction of the allyl group at the N1 position is confirmed by the appearance of specific signals: a multiplet for the vinylic proton (-CH=), two signals for the terminal vinylic protons (=CH₂), and a doublet for the methylene (B1212753) protons (N-CH₂) attached to the nitrogen. For a closely related compound, 1-allyl-5-chloroindoline-2,3-dione, these signals appear at approximately 5.77-5.90 ppm (-CH=), 5.30-5.35 ppm (=CH₂), and 4.38 ppm (N-CH₂). researchgate.net The aromatic protons on the bromo-substituted ring typically appear in the range of 6.80 to 7.60 ppm.
The ¹³C NMR spectrum provides further confirmation. The carbonyl carbons (C=O) of the dione (B5365651) moiety are highly deshielded and appear at distinct chemical shifts, typically around 182 ppm and 157 ppm. researchgate.net The carbons of the allyl group also give characteristic signals: the N-CH₂ carbon appears around 42-43 ppm, the internal vinyl carbon (-CH=) at approximately 130 ppm, and the terminal vinyl carbon (=CH₂) around 118 ppm. researchgate.net The signals from the aromatic carbons confirm the 5-bromo substitution pattern. The structures of various related products have been determined using these NMR techniques. researchgate.netimist.ma
Table 1: Representative ¹H and ¹³C NMR Data for 1-Allyl-5-substituted-indole-2,3-dione Analogues
| Assignment | ¹H NMR Chemical Shift (δ ppm) (Analogue) | ¹³C NMR Chemical Shift (δ ppm) (Analogue) |
|---|---|---|
| Aromatic-H | 7.52-7.58 (m), 6.89 (d) researchgate.net | 149.07, 137.64, 129.67, 125.25, 118.93, 112.00 researchgate.net |
| N-CH₂ | 4.38 (d) researchgate.net | 42.63 researchgate.net |
| -CH= | 5.77-5.90 (m) researchgate.net | 130.02 researchgate.net |
| =CH₂ | 5.30-5.35 (m) researchgate.net | 118.41 researchgate.net |
| C2=O | - | 157.34 researchgate.net |
| C3=O | - | 182.18 researchgate.net |
Data based on the 5-chloro analogue (1-allyl-5-chloroindoline-2,3-dione) in CDCl₃. researchgate.net
Mass Spectrometry (MS) for Molecular Identity Confirmation
Mass spectrometry (MS) is employed to confirm the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₁₁H₈BrNO₂ and a calculated molecular weight of approximately 266.09 g/mol . researchgate.netbldpharm.com
In electron ionization (EI) mass spectrometry, the spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to this mass. Due to the presence of a bromine atom, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity: one for the ⁷⁹Br isotope ([M]⁺) and one for the ⁸¹Br isotope ([M+2]⁺). This pattern is a definitive indicator of a monobrominated compound. Further fragmentation would likely involve the loss of the allyl group or carbonyl groups, providing additional structural information.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state. The crystal structure of 5-Bromo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione, an alternative name for the title compound, has been determined. researchgate.netnih.gov
The analysis revealed that the compound crystallizes in the orthorhombic space group Pccn. researchgate.net The fused indole-2,3-dione ring system is nearly planar. researchgate.netnih.gov A significant conformational feature is that the allyl group is not in the same plane as the indole (B1671886) ring but is instead arched over it. The dihedral angle between the plane of the allyl group and the fused-ring system is reported to be 89.2(1)°. researchgate.netnih.gov The crystal structure is further stabilized by weak intermolecular C-H···O hydrogen bonding interactions. nih.gov
Table 2: Crystal Data and Structure Refinement for this compound
| Parameter | Value | Reference |
|---|---|---|
| Empirical formula | C₁₁H₈BrNO₂ | researchgate.net |
| Formula weight | 266.09 | researchgate.net |
| Crystal system | Orthorhombic | researchgate.net |
| Space group | Pccn | researchgate.net |
| a (Å) | 31.3411 (5) | researchgate.net |
| b (Å) | 7.8995 (1) | researchgate.net |
| c (Å) | 8.2716 (1) | researchgate.net |
| Volume (ų) | 2047.87 (5) | researchgate.net |
| Z | 8 | researchgate.net |
| Temperature (K) | 293 | researchgate.net |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. For this compound, the IR spectrum is dominated by the characteristic absorption bands of the dione carbonyl groups.
The spectrum is expected to show two strong and distinct stretching vibrations (ν) for the C=O groups. In related isatin derivatives, the lactam carbonyl (at C2) and the ketone carbonyl (at C3) absorb at different frequencies. For example, in Schiff bases of 5-bromo-1-substituted isatins, characteristic C=O bands are observed in the region of 1674-1742 cm⁻¹. ksu.edu.sa Additionally, the spectrum will display bands corresponding to the C=C stretching of the allyl group and the aromatic ring, typically in the 1600-1450 cm⁻¹ region, as well as C-H stretching vibrations above 3000 cm⁻¹. ksu.edu.sa
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Allyl-5-bromo-1H-indole-2,3-dione, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A typical synthesis involves alkylation of 5-bromoindole-2,3-dione with allyl halides in anhydrous DMSO using NaH as a base. For example, NaH (1.2 eq) deprotonates the indole nitrogen, enabling nucleophilic substitution with allyl bromide. Reaction optimization includes controlling temperature (0–25°C), reaction time (4–12 hours), and stoichiometry to minimize side products. Purification via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yields. Monitoring by TLC or HPLC ensures reaction completion .
Q. How is 1H NMR spectroscopy utilized to confirm the structure of this compound?
- Methodological Answer : Key NMR signals include:
- Allyl group : δ 4.6–5.2 ppm (multiplet for CH₂ and CH₂=CH- protons).
- Aromatic protons : δ 7.1–7.8 ppm (doublets or double doublets for H4, H6, and H7 positions).
- Indole NH : Typically absent due to alkylation. Compare with reference spectra of analogous compounds (e.g., 1-allyl-5-chloroindoline-2,3-dione) to validate assignments .
Q. What role does X-ray crystallography play in determining the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction confirms bond lengths, angles, and conformation. For example, the allyl group’s dihedral angle relative to the indole ring (e.g., ~89° in brominated derivatives) can be measured. Use SHELXL for refinement, applying TWIN or HKLF5 commands for twinned crystals. OLEX2 integrates structure solution (via SHELXD) and visualization, enabling validation of stereochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational (DFT) data regarding molecular geometry?
- Methodological Answer : Discrepancies in bond lengths or angles may arise from crystal packing effects or solvent interactions. To address this:
- Compare experimental (X-ray) data with gas-phase DFT calculations (e.g., B3LYP/6-311+G(d,p)) and solvent-phase simulations (PCM model).
- Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., C–H···O) that distort geometry in the solid state .
Q. What strategies address challenges in X-ray structure determination of halogenated indole derivatives with crystal twinning or disorder?
- Methodological Answer : For twinned
- Use HKLF5 format in SHELXL to refine twin laws (e.g., two-domain twinning).
- Collect data at low temperature (100 K) to reduce thermal motion.
- For disordered allyl groups, apply PART, EADP, and SUMP constraints to model alternative conformers .
Q. How does the allyl group’s conformational flexibility impact reactivity in cross-coupling reactions?
- Methodological Answer : The allyl group’s rotation (evidenced by variable dihedral angles in crystal structures) affects steric accessibility for reactions like Suzuki-Miyaura coupling. To study this:
- Perform variable-temperature NMR (VT-NMR) to observe dynamic behavior.
- Use molecular dynamics (MD) simulations to predict dominant conformers in solution.
- Optimize coupling conditions (e.g., Pd(OAc)₂, SPhos ligand, 80°C) to favor reactive conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
